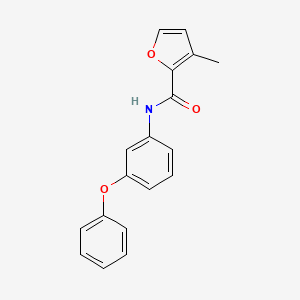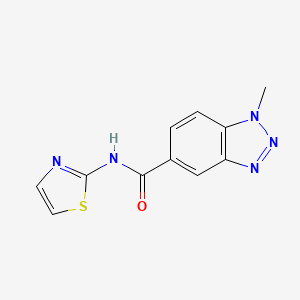![molecular formula C20H21ClN2O B5875043 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by a group of researchers led by David E. Nichols at Purdue University. Since then, MPAP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is not fully understood, but it is believed to modulate the activity of sigma-1 receptors, which are expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of sigma-1 receptors has been shown to have neuroprotective and anti-inflammatory effects, which may contribute to the therapeutic potential of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, and neuronal survival. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its high selectivity and affinity for sigma-1 receptors, which allows for more specific and targeted research. However, one of the limitations of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its limited solubility in water, which may make it difficult to use in some experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including depression, anxiety, and addiction.
2. Development of more efficient and scalable synthesis methods for 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
3. Study of the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in vivo.
4. Investigation of the potential interactions between 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and other drugs or compounds.
5. Exploration of the potential role of sigma-1 receptors in various cellular processes and disease states.
Conclusion
In conclusion, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is a promising compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its selective sigma-1 receptor agonism and neuroprotective effects make it an attractive candidate for further research and development. With continued investigation, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may prove to be a valuable tool in the treatment of various neurological disorders.
合成法
The synthesis of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.
科学的研究の応用
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. It has been shown to act as a selective sigma-1 receptor agonist, which is involved in various cellular processes such as calcium signaling, neurotransmitter release, and neuronal survival.
特性
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-5-7-17(8-6-16)9-10-20(24)23-13-11-22(12-14-23)19-4-2-3-18(21)15-19/h2-10,15H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQHXFQQOOROJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)
![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)


